Isomescaline

Human psychoactivity Psychedelic pharmacology Structure-activity relationship

Researchers studying 5-HT₂A receptor-mediated psychedelic effects require a rigorously matched negative control. Isomescaline (2,3,4-TMPEA) shares the identical molecular formula (C₁₁H₁₇NO₃) and MW (211.26 g/mol) with mescaline but produces zero psychoactive effects at >400 mg oral in humans, enabling experiments where methoxy positional isomerism is the sole independent variable. • Identical MW/formula to mescaline - controls all physicochemical variables • Zero psychoactivity at >400 mg - binary all-or-none vs. active mescaline • MAO-A IC₅₀ = 1,400 nM - orthogonal enzymatic probe without serotonergic interference

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 3937-16-4
Cat. No. B1211587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomescaline
CAS3937-16-4
Synonyms2,3,4-trimethoxyphenethylamine
isomescaline
isomescaline hydrochloride
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CCN)OC)OC
InChIInChI=1S/C11H17NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6-7,12H2,1-3H3
InChIKeyPVLFQRLVSMMSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isomescaline: Overview & Pharmacological Differentiation


Isomescaline (2,3,4-trimethoxyphenethylamine; CAS 3937-16-4) is a synthetic phenethylamine belonging to the trimethoxyphenethylamine (TMPEA) positional isomer series [1]. First synthesized by Alexander Shulgin and documented in PIHKAL, isomescaline is the 2,3,4-trimethoxy isomer of the well-characterized psychedelic alkaloid mescaline (3,4,5-trimethoxyphenethylamine) [2]. Despite sharing an identical molecular formula (C₁₁H₁₇NO₃; MW 211.26 g/mol) with mescaline, the repositioning of methoxy substituents confers a distinct and quantifiably differentiated pharmacological profile [1]. Isomescaline serves as a critical negative-control compound and structure-activity relationship (SAR) probe in serotonergic psychedelic research, where methoxy positional isomerism is the sole independent variable determining human psychoactivity [2][3].

Isomescaline: Substitution Risks


Trimethoxyphenethylamine positional isomers are not functionally interchangeable despite sharing an identical molecular formula and elemental composition. Isomescaline (2,3,4-TMPEA) and mescaline (3,4,5-TMPEA) differ solely in the arrangement of three methoxy groups on the phenyl ring, yet this single variable produces a binary all-or-none difference in human psychoactivity: isomescaline is pharmacologically inert at oral doses up to and exceeding 400 mg, whereas mescaline produces robust psychedelic effects at 200–400 mg [1][2]. This extreme sensitivity of biological activity to methoxy positional isomerism extends to the monothio analogue series, where all three isomescaline-based monothio analogues are non-psychotomimetic in humans, while the corresponding mescaline-based monothio analogues exhibit 6- to 12-fold enhanced potency relative to mescaline itself [3]. Procuring 'any trimethoxyphenethylamine' without specifying the exact positional isomer therefore introduces a categorical risk of obtaining a biologically inert compound, invalidating experimental results that depend on serotonergic target engagement. The quantitative evidence below establishes the dimensions across which isomescaline's differentiation from its closest analogs is measurable and reproducible.

Isomescaline vs. Mescaline: Comparative Evidence


Human Psychoactivity: Complete Inactivity

In direct human self-experimentation documented in PIHKAL, isomescaline administered orally at 300 mg produced 'no effects whatsoever,' and at 400 mg produced at most 'a slight tingle at the hour-and-a-half point — maybe not,' leading to the definitive classification: 'Put this down as being without action' [1]. In contrast, mescaline produces consistent psychedelic effects at oral doses of 200–400 mg, with typical hallucinogenic activity established at 300–500 mg [2]. This represents a qualitative all-or-none difference in human psychoactivity between two compounds differing only in methoxy positional substitution pattern, with isomescaline's human inactivity threshold demonstrably exceeding 400 mg [1][2].

Human psychoactivity Psychedelic pharmacology Structure-activity relationship

Monothio Analogues: Psychotomimetic Activity

Jacob and Shulgin (1981) synthesized and characterized two monothio analogues of mescaline and three monothio analogues of isomescaline, then assessed human psychotomimetic activity [1]. All three isomescaline-based monothio analogues (varying the sulfur substitution position) were found to be non-psychotomimetic in humans. In contrast, both mescaline-based monothio analogues (3-thiomescaline and 4-thiomescaline) were active psychotomimetics, exhibiting 6-fold and 12-fold greater potency than mescaline, respectively [1]. This demonstrates that the isomescaline scaffold, unlike the mescaline scaffold, cannot serve as a viable starting point for developing enhanced-potency psychotomimetic agents via sulfur substitution.

Psychotomimetic potency Thio-analog SAR Human pharmacology

MAO-A Inhibition

Isomescaline inhibits monoamine oxidase A (MAO-A) with an IC₅₀ of 1,400 nM (1.4 µM) in a rat brain mitochondrial suspension assay, as recorded in ChEMBL [1]. By comparison, mescaline is reported to have no effect on monoamine oxidase activity [2]. This represents a qualitative enzymatic interaction difference: isomescaline exhibits measurable MAO-A inhibitory activity, whereas mescaline does not. However, the Jacob & Shulgin (1981) study demonstrated that isomescaline and its monothio analogues serve as substrates for bovine plasma MAO in vitro, and no positive correlation was found between the extent of enzymatic degradation and human psychotomimetic potency [3], indicating that MAO substrate/inhibitor status alone does not predict psychoactivity in this series.

MAO-A inhibition Enzymatic assay Neurotransmitter metabolism

CNS Distribution Pattern

Autoradiographic studies comparing the CNS distribution of [³H]-mescaline and [³H]-isomescaline in mice revealed a marked difference: isomescaline produced weak, homogeneous labeling throughout the brain with no evidence of specific regional accumulation, whereas mescaline displayed a distinct, regionally specific distribution pattern [1]. This finding is consistent with isomescaline's lack of human psychoactivity and suggests that the 2,3,4-trimethoxy substitution pattern prevents the compound from engaging with the specific binding sites or retention mechanisms that underlie mescaline's CNS pharmacological activity.

CNS distribution Autoradiography Brain regional specificity

Conformational Analysis: Rotamer Stability

An ab initio study (HF/6-31G* with NBO analysis) examined three model compounds — isomescaline (IM, I), mescaline (II), and DOM (III) — and identified that all three present three alkylamino rotamers (gauche-1, gauche-2, trans) [1]. The relative stability of the gauche-1 conformer versus the trans conformer was found to decrease with increasing hallucinogenic potency across the series: isomescaline (inactive) > mescaline (moderate potency) > DOM (high potency) [1]. This computational finding provides a molecular-level conformational basis for isomescaline's inactivity, where a more stable gauche-1 conformation may not be the receptor-binding-competent state required for 5-HT₂A activation.

Conformational analysis Ab initio calculation Hallucinogen SAR

Metabolic Demethylation: Schizophrenia Study

A radioactive labeling study reported in PIHKAL examined the extent of demethylation (metabolic removal of methyl groups from methoxyl positions) of isomescaline in both schizophrenic patients and normal subjects [1]. Under methionine loading conditions, schizophrenic subjects demonstrated a lesser degree of isomescaline demethylation compared to normal subjects [1]. This metabolic differentiation — where isomescaline demethylation rates stratify by disease state — contrasts with mescaline, which produces stronger intoxication in normal subjects than in schizophrenic patients (the historical basis for isomescaline being termed 'reciprocal mescaline') [1]. While the underlying molecular mechanism remains uncharacterized, this observation establishes isomescaline as a historically unique metabolic probe in schizophrenia research.

Metabolic demethylation Schizophrenia research Methionine loading

Isomescaline: Research & Application Scenarios


Negative Control for Serotonergic Psychedelic Research

Isomescaline is uniquely suited as a negative-control compound in experiments designed to isolate 5-HT₂A receptor-mediated psychedelic effects. Because isomescaline shares the identical molecular formula, molecular weight, and lipophilicity range with the active psychedelic mescaline but produces zero psychoactive effects in humans at doses exceeding 400 mg [1], it enables well-controlled in vitro and in vivo experiments where methoxy positional isomerism is the sole independent variable. Any observed difference between mescaline and isomescaline can be attributed exclusively to the 2,3,4- vs. 3,4,5-trimethoxy substitution pattern, eliminating confounding variables inherent in using structurally dissimilar inactive comparators [2].

SAR Reference Standard: Phenethylamine Research

The extreme functional divergence between isomescaline (inactive) and mescaline (active) — a binary all-or-none difference arising from a single methoxy positional shift — makes isomescaline an essential reference point in phenethylamine SAR libraries [1]. Drug discovery programs exploring 5-HT₂A agonists, antagonists, or biased ligands can use isomescaline as the 'inactivity anchor' against which novel compounds are benchmarked. The Jacob & Shulgin (1981) monothio analogue study further demonstrates that the isomescaline scaffold is refractory to potency-enhancing sulfur modifications that amplify mescaline potency 6–12×, providing a clear scaffold-selection guidance for medicinal chemistry efforts [3].

MAO-A Interaction Probe

Isomescaline's measurable MAO-A inhibitory activity (IC₅₀ = 1,400 nM in rat brain mitochondrial suspension [1]), combined with its lack of psychoactive confounding effects, positions it as a useful probe for studying MAO-A interactions independent of serotonergic psychedelic signaling. Unlike mescaline, which shows no MAO inhibition [2], isomescaline can be employed in enzymatic assays to investigate structure-dependent MAO-A interactions of TMPEA positional isomers. The established finding that MAO substrate status does not correlate with human psychotomimetic potency across the monothio analogue series [3] further supports the use of isomescaline in dissecting the relationship between MAO interactions and psychoactivity.

Computational Reference: Pharmacophore Modeling

The ab initio computational study demonstrating differential gauche-1/trans rotamer stability ranks across isomescaline, mescaline, and DOM [1] provides a quantitative conformational framework for computational pharmacophore modeling of 5-HT₂A ligands. Isomescaline, with the highest gauche-1 conformer stability and lowest hallucinogenic potency, serves as the 'inactive conformation' reference in computational screening workflows. Virtual libraries of novel phenethylamines can be pre-filtered by comparing their calculated gauche-1/trans energy gaps against the isomescaline–mescaline–DOM rank order to predict hallucinogenic potential before synthesis [1].

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